(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate
Description
The compound “(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate” (CAS synonyms listed in ) is a benzoate ester derivative featuring a 1,3-dioxoisoindole (phthalimide) group linked to a 3,4,5-trimethoxybenzoyl moiety. Its synthesis typically involves esterification or substitution reactions starting from 3,4,5-trimethoxybenzoic acid or its methyl ester derivatives (e.g., methyl 3,4,5-trimethoxybenzoate, synthesized via gallic acid methylation as described in and ).
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO7/c1-23-13-8-10(9-14(24-2)15(13)25-3)18(22)26-19-16(20)11-6-4-5-7-12(11)17(19)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLZVVZFHPPTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate typically involves the reaction of phthalic anhydride with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (Compound 71)
Alkyl 3,4,5-Trimethoxybenzoate Derivatives (e.g., Butyl, Isopentyl)
- Structure : Alkyl ester chains (C3–C5) instead of phthalimide.
- Activity : Butyl 3,4,5-trimethoxybenzoate (Compound 5) showed 2.3-fold higher cytotoxicity than its branched-chain analogue (isopropyl), while isopentyl derivatives (e.g., Compound 6) exhibited further potency gains. Fused aromatic systems (e.g., naphthalene in Compound 11) significantly enhanced activity .
2-Aryl-4-(3,4,5-Trimethoxybenzoyl)-1,2,3-Triazole Derivatives
- Structure : Triazole ring replaces phthalimide, with a carbonyl linker.
- Activity : Demonstrated potent antiproliferative activity (IC₅₀ < 1 μM) via tubulin polymerization inhibition. The αABC angle (109.5°–108.1°) between aromatic rings correlated with bioactivity .
- Comparison : The triazole ring’s smaller size and nitrogen-rich structure may enhance solubility but reduce steric bulk compared to the phthalimide group, affecting pharmacokinetics .
8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate
- Structure: Long alkyl chain with a terminal dimethylamino group.
- Activity : Acts as an open-channel blocker of human α4β2 nicotinic acetylcholine receptors (IC₅₀ ~10 μM) and modulates intracellular calcium release, implicating roles in neuroprotection and renal toxicity .
- Comparison : The phthalimide group’s planar structure may favor DNA intercalation, whereas the long-chain tertiary amine in this derivative enables ion-channel interactions .
Structure-Activity Relationship (SAR) Trends
Biological Activity
(1,3-Dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 434.46 g/mol. The compound contains a dioxoisoindole moiety linked to a trimethoxybenzoate group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O4 |
| Molecular Weight | 434.46 g/mol |
| InChI Key | OKGNETCPZUNFFS-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. It appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines and chemokines.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been noted in vitro.
Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of the compound involved animal models of acute inflammation. Administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-alpha in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
